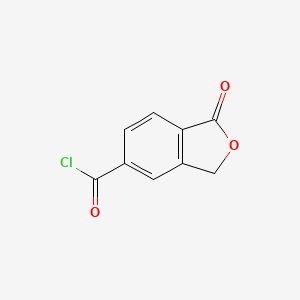
5-Chlorocarbonylphthalide
Cat. No. B1609711
Key on ui cas rn:
227954-90-7
M. Wt: 196.58 g/mol
InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06888010B2
Procedure details


To a mixture of 1800 ml of thionyl chloride and 8.1 ml of N,N-dimethylformamide, 750 g (4.21 moles) of 5-carboxyphthalide are added under stirring. The mixture is heated slowly to reach an inner temperature of 60° C. in one hour, then it is kept at this temperature for another hour and finally it is brought to the reflux. After refluxing for 6 hours, about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C., by replacing them by addition of toluene. Distillation is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene. The mixture is slowly cooled and, at 80° C., the crystallization of the product begins. Cool to 10÷15° C. by continuing stirring for 15 hours. The hygroscopic product is filtered, washing with a total of 1500 ml of toluene, then it is dried under vacuum at 55° C. to give 710 g (86%) of 5-chlorocarbonylphthalide with a purity of 99% (HPLC).



Yield
86%
Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)(O)=[O:6]>CN(C)C=O>[Cl:3][C:5]([C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[C:13](=[O:14])[O:12][CH2:11]2)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1800 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
|
|
Name
|
|
|
Quantity
|
8.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated slowly
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an inner temperature of 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in one hour
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
it is kept at this temperature for another hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After refluxing for 6 hours
|
|
Duration
|
6 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
about 600 ml of thionyl chloride are distilled off at a temperature of 80÷85° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of toluene
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is continued for a total of 2800 ml with concurrent replacement of the solvent by addition of 3800 ml of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystallization of the product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to 10÷15° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by continuing stirring for 15 hours
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The hygroscopic product is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with a total of 1500 ml of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
it is dried under vacuum at 55° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)C=1C=C2COC(=O)C2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 710 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
